molecular formula C17H11F5N2O2 B2880855 1-(3,4-difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide CAS No. 1334376-64-5

1-(3,4-difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide

Cat. No. B2880855
CAS RN: 1334376-64-5
M. Wt: 370.279
InChI Key: AUSXHHPIERBLBL-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in research. This compound is commonly referred to as DTAA and is a member of the azetidine family of compounds. DTAA has been the subject of extensive scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

Research into compounds structurally similar to 1-(3,4-difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide has revealed potential antimicrobial applications. For example, a study on 1,4-disubstituted 1,2,3-triazole derivatives, which share some structural features with the compound of interest, showed moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).

Crystal Structure Analysis

Crystal structure analysis of diflunisal carboxamides, which are structurally related to the compound , has provided insights into their molecular interactions and stability. These studies highlight the importance of structural characterization in understanding the properties and potential applications of such compounds (Zhong et al., 2010).

Cytotoxic Effects

Compounds featuring carboxamide groups and fluorine substitutions, akin to 1-(3,4-difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide, have shown cytotoxic effects against certain cancer cell lines. This suggests potential avenues for research into anticancer therapies (Kelly et al., 2007).

Herbicidal Activity

Research into pyrazole-4-carboxamide derivatives, which share functional groups with the compound of interest, has demonstrated herbicidal activity. This indicates the potential of such compounds in agricultural applications, providing a basis for the development of new herbicides (Ohno et al., 2004).

Antipathogenic Properties

Thiourea derivatives, which like 1-(3,4-difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide, contain fluorine atoms and carboxamide groups, have been studied for their antipathogenic properties. Such compounds have shown significant activity against bacteria known for their biofilm formation, suggesting potential for developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).

properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F5N2O2/c18-10-2-1-8(5-12(10)20)17(26)24-6-9(7-24)16(25)23-13-4-3-11(19)14(21)15(13)22/h1-5,9H,6-7H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSXHHPIERBLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide

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